1-(4-Methylcyclohexyl)prop-2-en-1-one
Description
1-(4-Methylcyclohexyl)prop-2-en-1-one is a cyclic ketone derivative featuring a prop-2-en-1-one (α,β-unsaturated ketone) backbone substituted with a 4-methylcyclohexyl group. This compound belongs to the broader class of enones, which are characterized by their conjugated carbonyl system. The 4-methylcyclohexyl substituent introduces steric and electronic effects that distinguish it from analogous aromatic chalcones (e.g., diarylpropenones) . While chalcones typically exhibit planar geometries due to aryl conjugation, the cyclohexyl group in this compound imposes a non-planar, chair-conformation-dependent structure, altering its physicochemical and biological properties .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-10(11)9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
GBYUVHNYNSPHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)prop-2-en-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylcyclohexyl chloride with ethylene glycol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs. The compound is produced in large quantities and subjected to rigorous quality control measures, including NMR, HPLC, and GC analyses .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-Methylcyclohexyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, coatings, and fragrances.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
*Calculated based on analogous structures in and .
Key Observations :
- Conjugation Effects : Unlike diaryl chalcones (e.g., ), the cyclohexyl group in this compound disrupts extended π-conjugation, reducing electronic delocalization. This may lower reactivity in electron-transfer processes compared to aryl-substituted analogs .
Key Observations :
- Aryl chalcones (e.g., ) are typically synthesized via Claisen-Schmidt condensation, leveraging aromatic aldehydes/ketones. The target compound may require modified conditions due to the cyclohexyl group’s steric bulk .
- Cyclohexenyl analogs () exhibit enhanced electrophilicity at the carbonyl group compared to saturated cyclohexyl derivatives due to partial conjugation with the alkene .
Key Observations :
- Aryl chalcones () exhibit bioactivity via π-π stacking and hydrogen bonding with biological targets. The cyclohexyl analog’s non-planar structure may reduce target affinity but enhance lipid membrane penetration .
- The absence of aromatic rings in the target compound likely diminishes antioxidant activity compared to phenolic chalcones () .
Biological Activity
1-(4-Methylcyclohexyl)prop-2-en-1-one, also known as a type of α,β-unsaturated carbonyl compound, has garnered attention in recent years for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a prop-2-en-1-one backbone with a methylcyclohexyl substituent, which contributes to its unique chemical reactivity and biological activity. Its structural formula can be represented as:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentration (MIC) values that suggest effective bacteriostatic activity.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 25 |
The compound's ability to disrupt fungal cell membranes may account for its antifungal efficacy.
Anticancer Properties
Recent investigations have also highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 50 μM of the compound resulted in a significant reduction in cell viability by approximately 60% after 48 hours. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features. The presence of the α,β-unsaturated carbonyl moiety is crucial for its reactivity with biological targets. Modifications to the cyclohexyl group can enhance or diminish its bioactivity, indicating that SAR studies are essential for optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
